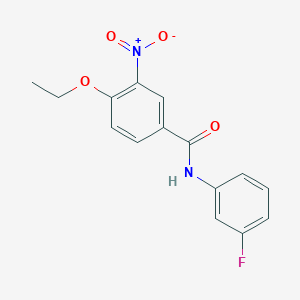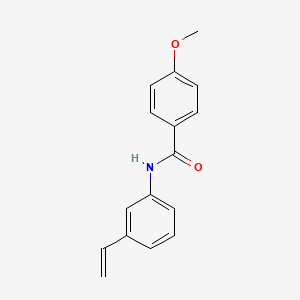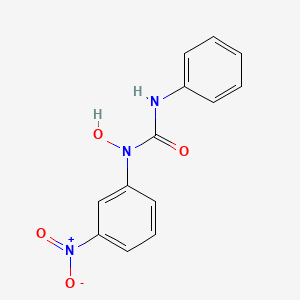![molecular formula C14H18N2O2S B5862122 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)
1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a sulfonyl imidazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole involves the inhibition of PKC. It binds to the active site of PKC and prevents its activation by other signaling molecules. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole have been extensively studied. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has potential applications in the treatment of diabetes by improving insulin sensitivity. Furthermore, it has been found to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole in lab experiments include its high potency and specificity for PKC inhibition. It is also relatively easy to synthesize and has good solubility in various solvents. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole. One direction is the development of more potent and selective PKC inhibitors based on the structure of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole. Another direction is the investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, the development of novel synthetic methods for the synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole may lead to improved yields and scalability of the compound.
Synthesemethoden
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole has been achieved using different methods. One of the most commonly used methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with propylimidazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and produces the desired compound in good yield.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes such as cell growth and differentiation. PKC has been implicated in the development of several diseases such as cancer, diabetes, and Alzheimer's disease. Therefore, the inhibition of PKC by 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole has potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-5-14-15-8-9-16(14)19(17,18)13-7-6-11(2)12(3)10-13/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGJLMUYASOEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)sulfonyl-2-propylimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)


![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5862065.png)


![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5862081.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5862101.png)


![{2-[(3-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B5862121.png)
![1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5862128.png)